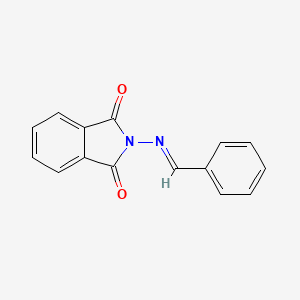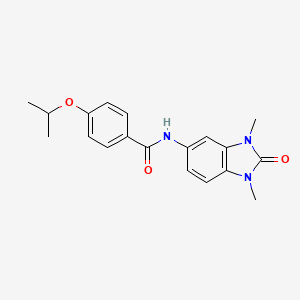
2-(benzylideneamino)-1H-isoindole-1,3(2H)-dione
概要
説明
2-(benzylideneamino)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H10N2O2 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.074227566 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Molecular Properties
Molecular Conformation and Interactions : Studies on compounds structurally related to 2-(benzylideneamino)-1H-isoindole-1,3(2H)-dione, like N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, reveal insights into their molecular conformation and interactions. These molecules often exhibit planar structures with specific dihedral angles and can form weak intramolecular hydrogen bonds, stabilizing their molecular configuration (Wang, Jian, & Liu, 2008).
Crystal Structure Analysis : The crystal structure of similar compounds, such as 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, demonstrates the planar arrangement of the molecule's components. This planarity, along with weak C—H⋯O interactions, contributes to the formation of zigzag chains in the crystal lattice, which can be crucial for understanding the molecular assembly of these compounds (Tariq et al., 2010).
Pharmacological and Biological Applications
Antimicrobial Properties : Research has been conducted on derivatives of this compound for their potential antimicrobial properties. For instance, studies on pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives have shown efficacy against various bacterial and fungal strains, indicating the potential of these compounds in antimicrobial applications (Jat, Salvi, Talesara, & Joshi, 2006).
Serotonin Receptor Affinity and Phosphodiesterase Inhibition : Derivatives of this compound have been investigated for their affinity to serotonin receptors and inhibition of phosphodiesterase 10A, showing promise as potential antipsychotic agents. The binding modes and molecular interactions of these compounds with the active sites of enzymes have been studied, providing insights into their pharmacological potential (Czopek et al., 2020).
Inactivation of Serine Proteases : Certain derivatives, such as N-(sulfonyloxy)phthalimides, have been found to be potent inactivators of chymotrypsin and related serine proteinases. These compounds act as suicide substrates, irreversibly modifying the target protease, indicating their potential use in biochemical research and therapeutic applications (Neumann & Gütschow, 1994).
Chemical Synthesis and Characterization
Synthesis Techniques : The synthesis of derivatives, including hexahydro-1H-isoindole-1,3(2H)-dione derivatives, has been achieved through various chemical methods. These techniques involve epoxidation and opening reactions with nucleophiles, showcasing the chemical versatility and synthetic accessibility of these compounds (Tan et al., 2016).
Photophysical Properties : Research into the photophysical properties of isoindole-1,3(2H)-dione derivatives has been conducted, revealing their fluorescent behavior and sensitivity to solvent polarity. Such studies are important for understanding the potential applications of these compounds in imaging and diagnostic techniques (Deshmukh & Sekar, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(E)-benzylideneamino]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-14-12-8-4-5-9-13(12)15(19)17(14)16-10-11-6-2-1-3-7-11/h1-10H/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOPIMKTGIGLKY-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5582618.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5582625.png)
![3-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5582627.png)
![2-cyclopropyl-8-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5582637.png)
![2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5582644.png)

![N,N-dimethyl-2-{(1S*,5R*)-3-[(1-methyl-1H-benzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}acetamide](/img/structure/B5582672.png)
![N-(4-chlorobenzyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5582681.png)
![2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5582684.png)
![3-[(3R*,4S*)-1-[2-(dimethylamino)benzoyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5582688.png)

![4-{[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]methyl}benzoic acid](/img/structure/B5582716.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5582722.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5582730.png)
